Citropin 1.1 -

Citropin 1.1

Catalog Number: EVT-246334
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Citropin 1.1 is a peptide derived from the skin secretions of amphibians, specifically the Litoria citropa species. It belongs to a class of compounds known as antimicrobial peptides, which are recognized for their ability to combat various pathogens, including bacteria and fungi. Citropin 1.1 is characterized by its unique amino acid sequence and structure, which contribute to its biological activity.

Source

Citropin 1.1 is isolated from the skin of certain amphibians, which serve as a natural source of antimicrobial peptides. These peptides play a crucial role in the amphibians' defense mechanisms against microbial infections in their moist environments.

Classification

Citropin 1.1 is classified as an antimicrobial peptide, specifically within the category of cationic peptides due to its positive charge at physiological pH. This classification is significant as it influences its interaction with negatively charged microbial membranes.

Synthesis Analysis

Methods

The synthesis of Citropin 1.1 typically employs solid-phase peptide synthesis (SPPS), a widely used method for creating peptides in a controlled manner. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly utilized, allowing for the sequential addition of amino acids to form the desired peptide chain.

Technical Details

  • Starting Materials: The synthesis begins with a solid support resin, where the first amino acid is attached.
  • Coupling Reagents: Activation agents such as diisopropylcarbodiimide are employed to facilitate the coupling of subsequent amino acids.
  • Purification: After synthesis, the crude product undergoes purification processes such as high-performance liquid chromatography and mass spectrometry to confirm identity and purity .
Molecular Structure Analysis

Structure

Citropin 1.1 has a specific sequence of amino acids that contributes to its helical structure, which is essential for its antimicrobial activity. The peptide sequence includes hydrophobic and hydrophilic residues, allowing it to interact effectively with lipid membranes.

Data

The molecular weight of Citropin 1.1 is approximately 1628 Da, with a net positive charge due to the presence of basic amino acids in its structure . Its secondary structure tends to adopt an alpha-helical conformation when bound to membranes, which is critical for its function.

Chemical Reactions Analysis

Reactions

Citropin 1.1 can undergo various chemical reactions during synthesis and application. One notable reaction is the counter-ion exchange from trifluoroacetate to chloride ions, which can enhance solubility and stability in biological environments .

Technical Details

The counter-ion exchange process involves dissolving Citropin 1.1 in organic solvents saturated with hydrochloric acid, followed by ion chromatography analysis to quantify the efficiency of ion exchange. Different solvents yield varying degrees of success in achieving high chloride content, with acetonitrile and methanol being particularly effective .

Mechanism of Action

Process

The antimicrobial action of Citropin 1.1 primarily involves disruption of microbial membranes. The positively charged peptide interacts with negatively charged components of bacterial membranes, leading to membrane permeabilization and eventual cell lysis.

Data

Studies using nuclear magnetic resonance spectroscopy have shown that Citropin 1.1 adopts an alpha-helical conformation in membrane-mimetic environments, which enhances its ability to disrupt lipid bilayers . The minimal inhibitory concentration against various pathogens has been reported at concentrations as low as 64 µg/mL .

Physical and Chemical Properties Analysis

Physical Properties

Citropin 1.1 is typically soluble in aqueous solutions at physiological pH but may exhibit variable solubility depending on the ionic strength and presence of organic solvents.

Chemical Properties

  • Stability: The stability of Citropin 1.1 can be affected by environmental factors such as temperature and pH.
  • Reactivity: It may undergo modifications such as acetylation or methylation at the N-terminus, which can alter its biological activity .
Applications

Scientific Uses

Citropin 1.1 has several potential applications in scientific research and medicine:

  • Antimicrobial Agent: Its primary application lies in combating antibiotic-resistant bacteria, making it a candidate for developing new antimicrobial therapies.
  • Drug Delivery Systems: Research into polymeric carriers for controlled release systems has explored incorporating Citropin 1.1 due to its bioactivity and stability characteristics .
  • Biological Studies: Citropin 1.1 serves as a model compound for studying peptide interactions with membranes and understanding mechanisms of action for antimicrobial peptides .
Structural Determinants of Antimicrobial Activity in Citropin 1.1

Sequence-Stability Relationships in α-Helical Conformation

The α-helical conformation of Citropin 1.1 is indispensable for its antimicrobial function. Circular dichroism spectroscopy confirms that the peptide adopts a disordered structure in aqueous solutions but transitions to a stable α-helix upon contact with membrane-mimetic environments (e.g., SDS micelles or phospholipid bilayers) [2] [6]. This structural plasticity allows it to penetrate microbial membranes through helix-induced pore formation or disruption.

Terminal Flexibility and Stability:Truncation studies reveal that the C-terminus (residues 14–16: Gly-Gly-Leu) is nonessential for helical stability or activity. Removal of these residues minimally affects antimicrobial efficacy, whereas N-terminal deletions (e.g., Gly¹, Leu², or Phe³) abolish activity entirely [2] [3]. This asymmetry underscores the N-terminus’s role in initiating membrane interactions. Machine learning-guided optimization of Citropin 1.1 further demonstrates that shortening the peptide to 13 residues (CIT-1: GLFDVIKKVASVI) enhances helicity by eliminating a helix-breaking glycine and stabilizing three full helical turns [1].

Substitution-Driven Stabilization:Strategic residue substitutions significantly modulate helical propensity:

  • Asp⁴ → Ala/Lys: Replacing the negatively charged Asp⁴ with Ala (A4-citropin) or Lys (A4K14-citropin) eliminates electrostatic repulsion with bacterial membranes. A4K14-citropin exhibits a 50% increase in helicity and a 4-fold improvement in anti-MRSA activity (MIC = 8 μg/mL vs. 32 μg/mL for wild-type) [5] [6].
  • Gly¹⁴ → Lys: Substitution at position 14 (A4K14-citropin) extends the cationic domain, improving electrostatic attraction to anionic phospholipids [5].

Table 1: Impact of Sequence Modifications on Citropin 1.1 Helicity and Activity

Peptide VariantModificationHelicity IncreaseAnti-MRSA MIC (μg/mL)
Wild-TypeNoneBaseline32
CIT-1Truncation (residues 1–13)+20%16
A4K14-citropinD4A + G14K+50%8
AMP-017F3W + D4R + K7R+35%4

Dimerization Dynamics in Membrane-Mimetic Environments

Citropin 1.1 transitions from monomeric to dimeric states in lipid bilayers, a process critical for pore formation and membrane disruption. Nuclear magnetic resonance (NMR) spectroscopy in SDS micelles reveals that the peptide forms a parallel, head-to-tail helical dimer stabilized by van der Waals contacts and hydrogen bonding between N- and C-terminal residues [2] [8].

Dimerization Triggers and Functional Impact:

  • Membrane Induction: The dimeric state is absent in aqueous solutions but rapidly forms in anionic phospholipid environments (e.g., phosphatidylglycerol). This suggests membrane contact catalyzes dimerization via charge neutralization and hydrophobic burial [2] [8].
  • Enhanced Pore Formation: Dimerization increases the peptide’s cross-sectional hydrophobicity, enabling deeper membrane insertion. Fluorescence quenching assays show dimeric Citropin 1.1 induces 3-fold faster calcein leakage from bacterial membrane-mimetic liposomes than monomeric analogs [2].
  • Structural Requirements: Disruption of the dimer interface (e.g., via N-terminal acetylation or C-terminal amidation) reduces anti-MRSA activity by 8–16-fold, confirming dimerization’s biological relevance [2] [4].

Table 2: Structural Triggers and Consequences of Citropin 1.1 Dimerization

TriggerStructural ConsequenceFunctional Impact
Anionic membranes (e.g., PG)Head-to-tail helix dimerizationPore stabilization; enhanced membrane leakage
Hydrophobic residues (Ile⁶, Ile¹⁷)Interhelical van der Waals packingDeep membrane insertion
N-terminal charge neutralizationSalt bridge formation (Asp⁴⁻–Lys⁷⁺)Dimer stability at membrane interface

Role of N-Terminal Charge Distribution in Bacterial Selectivity

The N-terminal domain (residues 1–7: GLFDVIK) governs Citropin 1.1’s initial electrostatic attraction to bacterial membranes. Its net +1 charge (from Lys⁷) targets anionic phospholipids like phosphatidylserine and cardiolipin, which are enriched in bacterial versus mammalian membranes [2] [6]. Modulating this charge distribution directly alters antimicrobial selectivity.

Charge-Dependent Activity:

  • Positive Charge Amplification: Substituting Asp⁴ with arginine (D4R, as in AMP-017) increases the N-terminal charge to +3. This variant exhibits an 8-fold lower MIC against MRSA (4 μg/mL vs. 32 μg/mL) due to stronger membrane association [2] [3].
  • Charge Ablation: N-terminal modifications eliminating positive charge (e.g., acetylation in AMP-003 or quaternary ammonium in AMP-004) reduce anti-MRSA activity by >8-fold (MIC ≥256 μg/mL) [2].
  • Gram-Negative Targeting: Increasing N-terminal charge also enhances activity against Gram-negative pathogens. AMP-017 (D4R + K7R) shows potent activity against E. coli (MIC = 4 μg/mL), K. pneumoniae (8 μg/mL), and A. baumannii (2 μg/mL) [4].

Positional Specificity:The spatial localization of charged residues is critical. While C-terminal cationic residues (e.g., Lys¹⁴) enhance membrane binding, N-terminal charges are essential for pore initiation. Molecular dynamics simulations reveal that Arg⁴ in AMP-017 forms stable salt bridges with phosphate groups in lipid A of A. baumannii, explaining its enhanced Gram-negative activity [3] [6].

Impact of Hydrophobic Residue Positioning on Membrane Permeabilization

Hydrophobic residues (Val⁹, Ala¹⁰, Ile¹³, Val¹⁴) dominate Citropin 1.1’s nonpolar face and drive membrane insertion. Their positioning dictates the depth of bilayer penetration and the mechanism of permeabilization (e.g., carpet vs. toroidal pore) [1] [9].

Residue-Specific Contributions:

  • Val⁹ and Ala¹⁰: These residues occupy the peptide’s hydrophobic face but are suboptimal for membrane insertion due to small side chains. Replacing Val⁹ with tryptophan (W3F variant in AMP-016) or Ala¹⁰ with phenylalanine improves hydrophobic contact with lipid acyl chains, reducing the MIC against MRSA to 8 μg/mL [2] [3].
  • Central Hydrophobic Gap: Val⁹ and Ala¹⁰ create a nonhomogeneous surface that limits membrane interaction. Substituting both with bulky residues (e.g., leucine, isoleucine) improves hydrophobic moment by 25%, enabling deeper insertion and 2-log greater biofilm eradication [1].

Mechanistic Consequences:

  • Carpet Mechanism: Wild-type Citropin 1.1 primarily adopts a carpet-like mechanism where peptides cover the membrane surface before inducing micellization. This is evidenced by electron microscopy showing membrane fragmentation without defined pores [2] [9].
  • Pore Stabilization: Hydrophobic substitutions (e.g., AMP-016) promote toroidal pore formation, where peptides and lipid headgroups line a hydrophilic lumen. These pores enable sustained ion leakage, as confirmed by 80% depolarization of S. aureus membranes at 32 μg/mL [1] [9].

Stapled Peptides for Enhanced Hydrophobicity:All-hydrocarbon stapling between residues 6–10 (e.g., A4K14-citropin-Sp1) enforces α-helical structure and creates a continuous hydrophobic surface. Stapled derivatives show 3-fold higher protease resistance and 5-fold improved tumor cell membrane lysis, demonstrating broader applicability against membrane-dense targets [5].

Properties

Product Name

Citropin 1.1

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